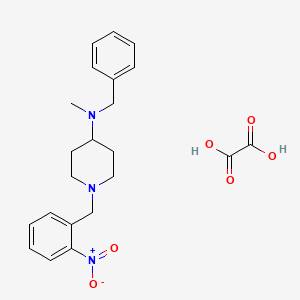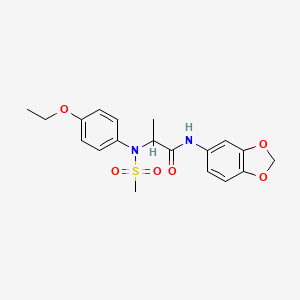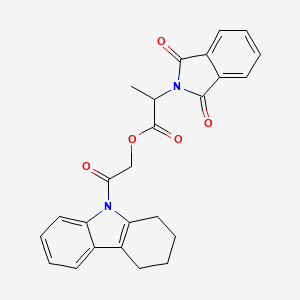![molecular formula C21H30N2O5 B3973959 [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid](/img/structure/B3973959.png)
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid
Vue d'ensemble
Description
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanone core substituted with two piperidinyl groups, one of which is further substituted with dimethyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of 3,5-dimethylpiperidine through the alkylation of piperidine with appropriate alkyl halides.
Coupling with Phenylmethanone: The piperidinyl intermediate is then coupled with phenylmethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Introduction of Oxalic Acid: Finally, oxalic acid is introduced to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The piperidinyl groups may interact with neurotransmitter receptors or ion channels, modulating their activity. The phenylmethanone core could facilitate binding to hydrophobic pockets within proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone: Similar in structure but without the oxalic acid counterion.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with piperidinyl groups but different core structure.
Uniqueness
The presence of both piperidinyl and phenylmethanone groups, along with the oxalic acid counterion, makes [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone unique
Propriétés
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-15-12-16(2)14-21(13-15)18-8-10-20(11-9-18)19(22)17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,15-16,18H,8-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPHZCXIKBJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973886.png)
![3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide](/img/structure/B3973891.png)


![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3973936.png)
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)


![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
